

# Toxicological Profile of Pseudooxynicotine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pseudooxynicotine |           |
| Cat. No.:            | B1209223          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pseudooxynicotine, a primary metabolite of nicotine, occupies a critical juncture in both microbial and mammalian metabolic pathways. While direct toxicological data on pseudooxynicotine is notably scarce in publicly available literature, its toxicological profile is intrinsically linked to its role as a direct precursor to the potent tobacco-specific nitrosamine (TSNA) and lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This technical guide provides a comprehensive overview of the current understanding of pseudooxynicotine's toxicological relevance, focusing on its chemical properties, its metabolic context, and its conversion to the carcinogenic NNK. The document also details relevant experimental protocols for the enzymatic assays governing its formation and degradation, and outlines the analytical methods for related carcinogenic compounds.

## **Chemical and Physical Properties**

**Pseudooxynicotine**, with the IUPAC name 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is a monoketone alkaloid derivative of nicotine.[1] Its chemical structure consists of a pyridine ring linked to a γ-aminoketone side chain.[1] A summary of its key chemical and physical properties is presented in Table 1.



| Property              | Value                                         | Source       |
|-----------------------|-----------------------------------------------|--------------|
| IUPAC Name            | 4-(methylamino)-1-pyridin-3-<br>ylbutan-1-one | [1]          |
| CAS Number            | 2055-23-4                                     | [1][2][3][4] |
| Molecular Formula     | C10H14N2O                                     | [2][3][4]    |
| Molecular Weight      | 178.23 g/mol                                  | [1][5]       |
| Appearance            | Colorless to pale yellow liquid or solid      | [1][3]       |
| Water Solubility      | 7.2 g/L at 25°C                               | [1]          |
| logP                  | 0.36                                          | [6]          |
| pKa (Strongest Basic) | 10.28                                         | [6]          |
| Canonical SMILES      | CNCCCC(=O)C1=CN=CC=C1                         | [3]          |
| InChI Key             | SGDIDUFQYHRMPR-<br>UHFFFAOYSA-N               | [3]          |

# **Toxicological Profile**

Direct quantitative toxicological data for **pseudooxynicotine**, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not readily available in the published literature. Material Safety Data Sheets (MSDS) for **pseudooxynicotine** typically do not report these values. The primary toxicological concern associated with **pseudooxynicotine** is its role as a direct precursor to the potent lung carcinogen, NNK.



| Toxicological Aspect  | Summary of Findings                                                                                                                                                                                                                                                                                                                                                                                                                                              | Source    |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Carcinogenicity       | No direct carcinogenicity studies on pseudooxynicotine have been identified. However, it is a well-established direct precursor to the potent tobacco-specific lung carcinogen 4- (methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) through nitrosation.[1][5][7] The microbial conversion of pseudooxynicotine to 3-succinoylsemialdehydepyridine (SAP) by pseudooxynicotine amine oxidase is a key detoxification step that prevents the formation of NNK.[1] | [1][5][7] |
| Mutagenicity          | No specific mutagenicity studies on pseudooxynicotine were found.                                                                                                                                                                                                                                                                                                                                                                                                |           |
| Teratogenicity        | No specific teratogenicity studies on pseudooxynicotine were found.                                                                                                                                                                                                                                                                                                                                                                                              |           |
| Regulatory Assessment | The U.S. Food and Drug Administration (FDA), in the context of nicotine replacement therapies (NRTs), has considered pseudooxynicotine as a degradation product of nicotine. As it is also a naturally-occurring metabolite of nicotine in humans, its                                                                                                                                                                                                           | [8]       |



presence at the levels found in these products is not considered to be of toxicological concern.

## **Metabolic Pathways and Signaling**

**Pseudooxynicotine** is a key intermediate in the microbial degradation of nicotine and is also formed during mammalian metabolism.

## **Microbial Degradation of Nicotine (Pyrrolidine Pathway)**

In bacteria such as Pseudomonas putida, nicotine is degraded via the pyrrolidine pathway, where **pseudooxynicotine** is a central intermediate.[9][10][11][12] This pathway is a critical mechanism for the detoxification of nicotine-containing waste.[1]



Click to download full resolution via product page

**Caption:** Microbial degradation of nicotine via the pyrrolidine pathway.

## **Mammalian Metabolism of Nicotine**

In mammals, nicotine is primarily metabolized in the liver.[13][14][15][16] The major pathway involves the formation of cotinine. **Pseudooxynicotine** is also a metabolite of nicotine in humans.[2][8]





Click to download full resolution via product page

Caption: Major mammalian metabolic pathways of nicotine.

## Formation of NNK from Pseudooxynicotine

The most significant toxicological aspect of **pseudooxynicotine** is its conversion to the potent carcinogen NNK through nitrosation.[1][5][17]



Click to download full resolution via product page

**Caption:** Conversion of **pseudooxynicotine** to the carcinogen NNK.

## **Experimental Protocols**

Detailed toxicological studies on **pseudooxynicotine** are lacking. However, the enzymatic assays for its formation and degradation are well-characterized.

## Nicotine Oxidoreductase (NicA2) Activity Assay



This assay measures the conversion of nicotine to N-methylmyosmine, which then hydrolyzes to **pseudooxynicotine**.

Principle: The activity of NicA2 is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), spectrophotometrically.[18]
 [19]

#### Reagents:

- 50 mM Sodium Phosphate Buffer (pH 7.0)
- 1 mM Nicotine solution
- 0.05 mM DCIP solution
- Purified NicA2 enzyme

#### Procedure:

- Prepare a reaction mixture containing 50 mM sodium phosphate buffer, 1 mM nicotine, and 0.05 mM DCIP in a quartz cuvette.
- Initiate the reaction by adding a known amount of purified NicA2 enzyme.
- Monitor the decrease in absorbance at 600 nm (for DCIP reduction) at a constant temperature (e.g., 30°C) using a spectrophotometer.
- One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute.
- Product Confirmation: The formation of pseudooxynicotine can be confirmed by liquid chromatography-mass spectrometry (LC-MS).[18][19]

# Pseudooxynicotine Amine Oxidase (Pnao) Activity Assay

This assay measures the degradation of pseudooxynicotine.



- Principle: The activity of Pnao is determined by monitoring the reduction of its natural electron acceptor, cytochrome c (CycN), or an artificial electron acceptor.[20][21] The reaction can also be monitored by measuring the formation of the product, 3succinoylsemialdehyde-pyridine.
- Reagents:
  - 50 mM Sodium Phosphate Buffer (pH 7.5)
  - Pseudooxynicotine solution (concentration to be varied for kinetic studies)
  - Purified Pnao enzyme
  - Purified CycN (for natural electron acceptor studies)
- Procedure (using CycN):
  - Anaerobically prepare Pnao in its reduced form by titrating with pseudooxynicotine.
  - In an anaerobic environment (e.g., a stopped-flow apparatus), mix the reduced Pnao with varying concentrations of oxidized CycN.
  - Monitor the spectral changes corresponding to the reduction of CycN's heme group using a multiwavelength detector.
- Kinetic Analysis: The apparent Km and kcat values for pseudooxynicotine can be determined by measuring the initial reaction rates at various substrate concentrations.[22]

## **Analysis of Tobacco-Specific Nitrosamines (TSNAs)**

Given the importance of NNK, the analytical methods for its detection are relevant to the toxicological assessment of its precursor, **pseudooxynicotine**.

Principle: TSNAs, including NNK, are typically extracted from a sample matrix (e.g., tobacco, biological fluids) and analyzed by a highly sensitive and selective method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography with a thermal energy analyzer (GC-TEA).[23][24][25][26][27]



- Sample Preparation (General Protocol):
  - Homogenize the sample (e.g., ground tobacco).
  - Spike the sample with an internal standard (e.g., isotopically labeled NNK).
  - Extract the TSNAs using a suitable solvent, such as an ammonium acetate solution.
  - Centrifuge and filter the extract.
  - The extract may be further purified using solid-phase extraction (SPE).
- Instrumentation:
  - LC-MS/MS: Provides high selectivity and sensitivity for the quantification of TSNAs. A C18 column is commonly used for separation. [24][26]
  - GC-TEA: The TEA is a selective detector for nitrosamines.
- Quantification: The concentration of NNK is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

## **Conclusion and Future Directions**

The toxicological profile of **pseudooxynicotine** is paradoxically both well-defined and poorly understood. Its role as a direct precursor to the potent carcinogen NNK is firmly established, making it a compound of significant toxicological concern, particularly in the context of tobacco products. However, a comprehensive understanding of its direct toxicity is hampered by a lack of dedicated in vivo and in vitro studies. The assessment by the FDA suggests that at low, endogenous levels, its risk may be minimal.

Future research should focus on bridging this knowledge gap. Key areas for investigation include:

 In vitro and in vivo toxicity studies: To determine the acute and chronic toxicity of pseudooxynicotine, including the establishment of LD50 and NOAEL (No Observed Adverse Effect Level) values.



- Genotoxicity and carcinogenicity assays: To directly assess the mutagenic and carcinogenic potential of pseudooxynicotine itself.
- Pharmacokinetic studies: To better understand the absorption, distribution, metabolism, and excretion of pseudooxynicotine in mammals, which would inform its potential for systemic toxicity and its conversion rate to NNK in vivo.
- Receptor binding studies: To quantify the binding affinity and functional activity of pseudooxynicotine at various nicotinic acetylcholine receptor subtypes.

A more complete toxicological profile of **pseudooxynicotine** will be crucial for a more accurate risk assessment of nicotine-containing products and for the development of strategies to mitigate the formation of harmful TSNAs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Buy Pseudooxynicotine (EVT-1547371) | 2055-23-4 [evitachem.com]
- 2. Pseudooxynicotine | C10H14N2O | CID 434 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2055-23-4: Pseudooxynicotine | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Pseudooxynicotine | 2055-23-4 | Benchchem [benchchem.com]
- 6. Showing Compound Pseudooxynicotine (FDB022506) FooDB [foodb.ca]
- 7. Determination of the amount of PON and NNK in curing tobacco leaves | CORESTA [coresta.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]



- 11. Characterization of environmentally friendly nicotine degradation by Pseudomonas putida biotype A strain S16 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory Mechanism of Nicotine Degradation in Pseudomonas putida PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Nicotine metabolism in mammals PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and metabolism of nicotine PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Kinetic and Structural Characterization of Pseudooxynicotine Amine Oxi" by Vishakha Choudhary [scholarworks.wmich.edu]
- 22. researchgate.net [researchgate.net]
- 23. htslabs.com [htslabs.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A Canada.ca [canada.ca]
- 26. Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS | CORESTA [coresta.org]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Pseudooxynicotine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209223#toxicological-profile-of-pseudooxynicotine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com